2-(Perfluorodecyl)ethyl methacrylate
Overview
Description
2-(Perfluorodecyl)ethyl methacrylate (2-PFDEMA) is a highly fluorinated monomer which has been used in various scientific and industrial applications. It is a hydrophobic monomer that can be used to form polymers with a wide range of properties. 2-PFDEMA has been used in the synthesis of polymers for use in biomedical, optical, and electronic materials. It is also used as a surfactant and lubricant in the production of paints, coatings, and adhesives.
Scientific Research Applications
1. Omniphobic Coatings
- Application Summary: 2-(Perfluorohexyl)ethyl methacrylate is used to create omniphobic coatings, which are repellent to both high and low surface tension liquids . These coatings are of interest because they can solve many problems related to the adhesion of different contaminants to the surface of various materials .
- Methods of Application: Amphiphilic diblock copolymers of 2-(perfluorohexyl)ethyl methacrylate and 2-hydroxyethyl methacrylate are synthesized by two-stage reversible addition-fragmentation chain transfer polymerization and are used as coatings on cotton fabric . The contact angles can be controlled by the ratio of the lengths of polymethacrylate blocks .
- Results: The hydrophobic and oleophobic properties of fabric coatings obtained by using the diblock copolymers have been studied; samples with superhydrophobic properties have been obtained .
2. Biodevices
- Application Summary: 2-methacryloyloxyethyl phosphorylcholine polymers, which are similar to 2-(Perfluorodecyl)ethyl methacrylate, are used in biodevices at small scales . These polymers prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Methods of Application: The specific methods of application vary depending on the type of biodevice, but generally involve the design, synthesis, and application of the polymers .
- Results: The polymers have shown outstanding ability to prevent nonspecific protein adsorption, which is useful in applications involving biological entities, biological samples, contact with plasma and whole blood, and implantation in the body or other biological environments .
3. Fluorinated Latexes
- Application Summary: 2-(Perfluorodecyl)ethyl methacrylate is used to prepare fluorinated latexes by polymerization of miniemulsions . These fluorinated latexes have potential applications in various fields due to their unique properties.
- Methods of Application: The specific methods of application involve the polymerization of miniemulsions .
- Results: The results of this application are not specified in the source .
4. Pollution Study
- Application Summary: 2-(Perfluorodecyl)ethyl methacrylate was identified as one of the pollutants from the Great Lakes . This indicates its use in environmental studies and pollution monitoring.
- Methods of Application: The specific methods of application involve environmental sampling and analysis .
- Results: The results of this application are not specified in the source .
5. Polymerization in Supercritical CO2
- Application Summary: The radical polymerization of 2-(perfluorohexyl)ethyl methacrylate (FHEMA) initiated by azobis(isobutyronitrile) in the presence of a commercially available chain transfer agent, 2-cyano-2-propyl dithiobenzoate, carried out in trifluorotoluene (TFT) or in supercritical carbon dioxide (scCO2) was studied for the first time .
- Methods of Application: The specific methods of application involve the polymerization of FHEMA in TFT or in scCO2 .
- Results: The results of this application are not specified in the source .
6. Fluorinated Monomers
- Application Summary: 2-(Perfluorooctyl)ethyl methacrylate is a fluorinated monomer that finds extensive applications in scientific research . It belongs to the class of fluorinated aliphatic monomers and has a carbon chain length of 17, with a fluorine content of 80% .
- Methods of Application: The specific methods of application involve the synthesis of polymers .
- Results: The results of this application are not specified in the source .
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F21O2/c1-5(2)6(38)39-4-3-7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)37/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHLOOOXLDQLPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2OC(O)C(CH3)=CH2, C16H9F21O2 | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062204 | |
Record name | 10:2 Fluorotelomer methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorodecyl)ethyl methacrylate | |
CAS RN |
2144-54-9 | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2144-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10:2 Fluorotelomer methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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